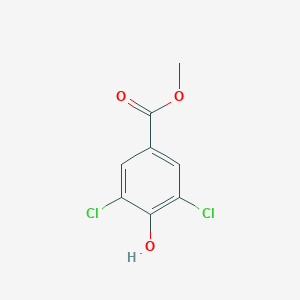

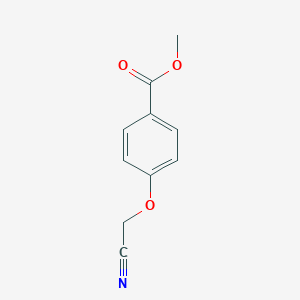

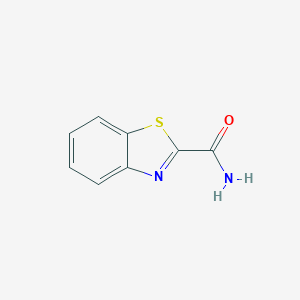

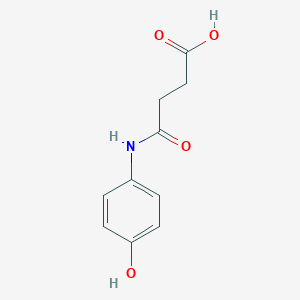

7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one, also known as HPMC, is a synthetic compound that belongs to the class of chromone derivatives. It is a potent and selective inhibitor of the enzyme phosphodiesterase type 4 (PDE4), which is involved in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. HPMC has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, asthma, and depression.

Wirkmechanismus

7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one exerts its pharmacological effects by selectively inhibiting the PDE4 enzyme, which is involved in the regulation of intracellular cAMP levels. By inhibiting PDE4, 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one increases the levels of cAMP, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB). PKA and CREB are involved in a wide range of cellular processes, including gene expression, cell proliferation, and survival.

Biochemische Und Physiologische Effekte

7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one inhibits the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, in immune cells. 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one has also been shown to inhibit the proliferation and activation of airway smooth muscle cells, which play a key role in the pathogenesis of asthma. In addition, 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one has been shown to increase the levels of BDNF, a key neurotrophin that is involved in the regulation of mood and cognition.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one in lab experiments is its high selectivity for the PDE4 enzyme. This allows researchers to study the specific effects of PDE4 inhibition without interfering with other cellular processes. In addition, 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for further preclinical and clinical studies.

One of the limitations of using 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one in lab experiments is its synthetic nature. This means that large-scale production of 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one may be costly and time-consuming. In addition, the long-term safety and efficacy of 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one in humans are still not fully understood, and further studies are needed to address these issues.

Zukünftige Richtungen

There are several future directions for research on 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one. One area of interest is the development of novel 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the potential therapeutic applications of 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one in other diseases, such as cancer and neurodegenerative disorders. Finally, further studies are needed to elucidate the long-term safety and efficacy of 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one in humans, and to explore its potential as a therapeutic agent.

Synthesemethoden

The synthesis of 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one involves the condensation of 3-acetyl-4-hydroxycoumarin with piperidine-1-carboxaldehyde in the presence of a base catalyst. The resulting product is then subjected to a series of chemical reactions, including methylation and oxidation, to yield 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one in high purity and yield.

Wissenschaftliche Forschungsanwendungen

7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one has been extensively studied for its potential therapeutic applications in various diseases. Inflammation is a complex process that involves the activation of immune cells and the release of pro-inflammatory mediators. 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. This suggests that 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one may have potential anti-inflammatory properties and could be used to treat inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Asthma is a chronic respiratory disease characterized by airway inflammation and hyperresponsiveness. 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one has been shown to inhibit the proliferation and activation of airway smooth muscle cells, which play a key role in the pathogenesis of asthma. This suggests that 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one may have potential therapeutic applications in the treatment of asthma.

Depression is a common mental disorder that affects millions of people worldwide. 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a key neurotrophin that is involved in the regulation of mood and cognition. This suggests that 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one may have potential antidepressant properties and could be used to treat depression.

Eigenschaften

CAS-Nummer |

10549-62-9 |

|---|---|

Produktname |

7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one |

Molekularformel |

C16H19NO3 |

Molekulargewicht |

273.33 g/mol |

IUPAC-Name |

7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one |

InChI |

InChI=1S/C16H19NO3/c1-11-9-15(19)20-16-12(11)5-6-14(18)13(16)10-17-7-3-2-4-8-17/h5-6,9,18H,2-4,7-8,10H2,1H3 |

InChI-Schlüssel |

DIJMIZCQAHRDQL-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2CN3CCCCC3)O |

Kanonische SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2CN3CCCCC3)O |

Andere CAS-Nummern |

10549-62-9 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

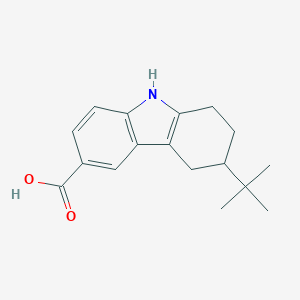

![1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B181855.png)